molecular formula C7H6KNO3 B1482308 Potassium 5-cyclopropyl-1,2-oxazole-3-carboxylate CAS No. 2098049-10-4

Potassium 5-cyclopropyl-1,2-oxazole-3-carboxylate

Cat. No.: B1482308
CAS No.: 2098049-10-4
M. Wt: 191.23 g/mol
InChI Key: IZARVHXPHZKNDZ-UHFFFAOYSA-M
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Description

Potassium 5-cyclopropyl-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C7H6KNO3. It is a potassium salt derivative of 5-cyclopropyl-1,2-oxazole-3-carboxylic acid. This compound is part of the oxazole family, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclopropylamine and suitable carboxylic acid derivatives.

  • Reaction Steps: The cyclopropylamine is first converted to its corresponding isocyanate, which is then cyclized with a carboxylic acid derivative to form the oxazole ring.

  • Conditions: The reaction is usually carried out under reflux conditions with a suitable catalyst to ensure the formation of the oxazole ring.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process to control reaction parameters and ensure product consistency.

  • Purification: The crude product is purified using crystallization techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the oxazole ring to a pyrrolidine derivative.

  • Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, leading to various substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Oxidation typically yields oxo derivatives of the oxazole ring.

  • Reduction Products: Reduction leads to pyrrolidine derivatives.

  • Substitution Products: Various substituted oxazoles are formed depending on the nucleophile used.

Scientific Research Applications

Chemistry: Potassium 5-cyclopropyl-1,2-oxazole-3-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways. Industry: The compound is used in the synthesis of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

  • Potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate: This compound is structurally similar but contains an oxadiazole ring instead of an oxazole ring.

  • Potassium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate: Another structurally similar compound with a different ring substitution pattern.

Uniqueness: Potassium 5-cyclopropyl-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which influences its reactivity and biological activity.

Properties

IUPAC Name

potassium;5-cyclopropyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.K/c9-7(10)5-3-6(11-8-5)4-1-2-4;/h3-4H,1-2H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZARVHXPHZKNDZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6KNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 5-cyclopropyl-1,2-oxazole-3-carboxylate
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Potassium 5-cyclopropyl-1,2-oxazole-3-carboxylate
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Potassium 5-cyclopropyl-1,2-oxazole-3-carboxylate
Reactant of Route 4
Potassium 5-cyclopropyl-1,2-oxazole-3-carboxylate
Reactant of Route 5
Potassium 5-cyclopropyl-1,2-oxazole-3-carboxylate
Reactant of Route 6
Potassium 5-cyclopropyl-1,2-oxazole-3-carboxylate

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